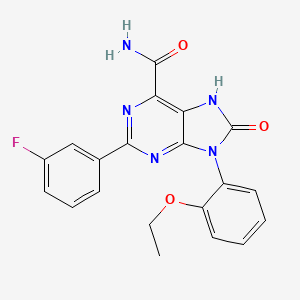

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-14-9-4-3-8-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCRPLNTLFNMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using a fluorophenyl halide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and fluorophenyl groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may yield reduced purine derivatives.

Scientific Research Applications

9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key structural analogues, highlighting substituent differences and their implications:

Spectroscopic and Analytical Data

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a purine core with distinct substituents that influence its biological properties. The presence of the 2-ethoxyphenyl and 3-fluorophenyl groups is particularly significant in determining its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The binding affinity to these enzymes is influenced by the electronic properties of the fluorine and ethoxy substituents.

- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines.

Case Studies

- Study on Breast Cancer Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of approximately 10 µM, indicating potent anticancer activity.

- Lung Cancer Models : In vivo studies using xenograft models showed a significant reduction in tumor size when treated with this compound compared to controls.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences in biological activity:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| Compound A | 9-(4-fluorophenyl) | Moderate anticancer | Lacks ethoxy group |

| Compound B | 9-(2-chlorophenyl) | Low anticancer | Chlorine vs fluorine |

| Compound C | 9-(3-methoxyphenyl) | Strong anti-inflammatory | Additional methoxy group |

This table illustrates how specific substituents affect the biological activity of purine derivatives.

Antibacterial and Antifungal Activity

Beyond anticancer properties, this compound has shown promise in antibacterial and antifungal assays.

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µM. Additionally, antifungal activity against Candida albicans was noted with an MIC of approximately 25 µM.

Q & A

Q. Key Methodological Considerations :

- Use of Pd(PPh₃)₄ catalyst for coupling reactions under inert atmosphere (N₂/Ar).

- Solvent selection (e.g., THF or DMF) to enhance reaction efficiency.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Essential techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR for verifying substituent positions and purine core integrity.

- ¹⁹F NMR to confirm fluorophenyl group presence.

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- X-ray Crystallography to resolve stereochemical ambiguities (if crystalline).

Q. Yield Improvement Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt, DMF, 0°C | 78 | 95 |

| DCC, CH₂Cl₂, RT | 45 | 85 |

How does the substitution pattern on phenyl groups influence target binding affinity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Ethoxyphenyl : The -OCH₂CH₃ group enhances lipophilicity, improving membrane permeability.

- 3-Fluorophenyl : Fluorine’s electronegativity stabilizes π-π stacking in hydrophobic enzyme pockets.

Q. Methodological Approach :

- Synthesize analogs with 4-fluorophenyl or 2-methoxyphenyl substituents.

- Measure binding constants (Kd ) via Isothermal Titration Calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.